molecular formula C17H20N4O2 B1436894 Olanzapine Lactam Impurity CAS No. 1017241-34-7

Olanzapine Lactam Impurity

Cat. No.: B1436894
CAS No.: 1017241-34-7
M. Wt: 312.37 g/mol
InChI Key: CVKVZGLTQPNIEY-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Olanzapine Lactam Impurity, also known as 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-, (3Z), is a degradation product of Olanzapine . The primary targets of this compound are dopamine D-1 and D-2 receptors . These receptors play a crucial role in the regulation of cognition, motivation, and feelings of pleasure .

Mode of Action

The compound acts as an antagonist of the dopamine D-1 and D-2 receptors . It also has antimuscarinic anticholinergic properties and exhibits antagonist activity at noradrenergic with α-receptors .

Biochemical Pathways

The formation of this compound is a degradation product resulting from the oxidation and ring-opening of the thiophene ring of olanzapine . The formation of this impurity is typically accompanied by the formation of ketothiolactam .

Pharmacokinetics

It is known that the compound is formed during storage or exposure to thermal stress . This suggests that its bioavailability may be influenced by these factors.

Result of Action

The antagonistic action of this compound on dopamine D-1 and D-2 receptors, as well as its antimuscarinic anticholinergic properties and antagonist activity at noradrenergic with α-receptors, can lead to a reduction in psychotic symptoms . .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as storage conditions and temperature . Exposure to thermal stress, for example, can lead to the formation of this impurity .

Biochemical Analysis

Biochemical Properties

Olanzapine Lactam Impurity plays a role in biochemical reactions primarily as a degradation product of olanzapine. It interacts with various enzymes and proteins involved in the metabolism and degradation of olanzapine. For instance, it is known to interact with cytochrome P450 enzymes, which are responsible for the oxidative metabolism of olanzapine . These interactions can lead to the formation of other metabolites and influence the overall pharmacokinetics of olanzapine.

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It has been observed to induce inflammation and immune responses in the prefrontal cortex of rats by activating endoplasmic reticulum stress signaling pathways . This activation leads to the increased expression of pro-inflammatory markers such as nuclear factor kappa B, tumor necrosis factor alpha, interleukin-6, and interleukin-1 beta . These cellular effects can influence cell signaling pathways, gene expression, and cellular metabolism, potentially contributing to the side effects associated with olanzapine.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It binds to and inhibits the activity of certain enzymes involved in the metabolism of olanzapine, such as cytochrome P450 enzymes . This inhibition can lead to the accumulation of olanzapine and its metabolites, affecting their pharmacological activity. Additionally, this compound can induce oxidative stress and inflammation by activating specific signaling pathways in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known to be a degradation product formed during storage or exposure to thermal stress . The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inflammation and immune responses in cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher doses of this compound have been associated with increased toxicity and adverse effects, such as inflammation and oxidative stress . These effects are dose-dependent and can influence the overall safety profile of olanzapine formulations.

Metabolic Pathways

This compound is involved in the metabolic pathways of olanzapine. It is formed as a result of the oxidative metabolism of olanzapine by cytochrome P450 enzymes . This impurity can further undergo metabolic transformations, leading to the formation of other metabolites. The presence of this compound can affect the metabolic flux and levels of various metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes by specific transporters and can accumulate in certain tissues . The distribution of this compound can affect its localization and accumulation within the body, influencing its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound can localize to specific subcellular compartments, affecting its activity and function. It may be directed to certain organelles or compartments within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological activity.

Comparison with Similar Compounds

Properties

IUPAC Name

3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKVZGLTQPNIEY-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olanzapine Lactam Impurity
Reactant of Route 2
Reactant of Route 2
Olanzapine Lactam Impurity
Reactant of Route 3
Reactant of Route 3
Olanzapine Lactam Impurity
Reactant of Route 4
Reactant of Route 4
Olanzapine Lactam Impurity
Reactant of Route 5
Olanzapine Lactam Impurity
Reactant of Route 6
Olanzapine Lactam Impurity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.